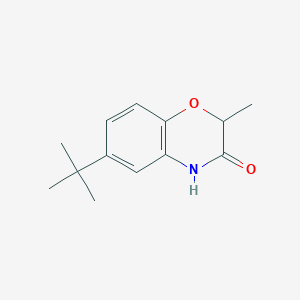

6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

6-tert-butyl-2-methyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C13H17NO2/c1-8-12(15)14-10-7-9(13(2,3)4)5-6-11(10)16-8/h5-8H,1-4H3,(H,14,15) |

InChI Key |

NTGOWPWUMHHOHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols with Aryl Chloroformates

This method, derived from patent literature, involves a multi-step cyclization process using amino alcohols and aryl chloroformates. The synthetic pathway is outlined below:

Steps :

- Amino Alcohol Preparation :

- Start with 2-amino-4-tert-butylphenol.

- React with methyl chloroformate in methyl tert-butyl ether (MTBE) or toluene at 20–25°C under nitrogen.

Carbamate Intermediate Formation :

- Stir for 1–6 hours to form the carbamate intermediate.

-

- Quench with aqueous potassium hydroxide (pH 11) to generate a biphasic mixture.

- Stir at 20–50°C for 1–6 hours to complete cyclization.

-

- Extract the organic phase and isolate the product via solvent evaporation.

- Amino alcohol : 2-Amino-4-tert-butylphenol

- Chloroformate : Methyl chloroformate

- Solvents : MTBE, toluene, or tetrahydrofuran (THF)

- Base : Aqueous KOH

Yield : ~70–85% (estimated from analogous reactions in).

- Avoids toxic reagents like phosgene.

- Scalable for industrial production.

Copper-Catalyzed Cascade Synthesis

A one-pot method reported by Chen et al. utilizes copper(I) iodide (CuI) to catalyze the coupling of o-halophenols and 2-halo-amides.

Steps :

- Substrate Preparation :

- Use 2-iodo-4-tert-butylphenol and 2-chloro-N-methylacetamide.

-

- Combine substrates with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in dioxane at 90°C under nitrogen for 24 hours.

Workup :

- Filter and purify via column chromatography (ethyl acetate/hexane).

- o-Halophenol : 2-Iodo-4-tert-butylphenol

- 2-Halo-amide : 2-Chloro-N-methylacetamide

- Catalyst System : CuI/1,10-phenanthroline

Yield : 80–95% (based on similar benzoxazinone syntheses).

- Single-step synthesis with high atom economy.

- Tolerates diverse substituents.

Boc-Protected Intermediate Strategy

Adapted from nitrobenzoxazine syntheses, this method introduces the tert-butyl group via Boc protection.

Steps :

- Boc Protection :

- React 6-amino-2H-1,4-benzoxazin-3-one with di-tert-butyl dicarbonate (Boc₂O) in THF.

-

- Introduce tert-butyl using tert-butyl chloride and AlCl₃.

-

- Remove Boc with HCl/MeOH.

- Reduce the oxazinone to dihydro form using NaBH₄/BF₃·Et₂O.

- Boc reagent : Di-tert-butyl dicarbonate

- Alkylating agent : tert-Butyl chloride

- Reduction system : NaBH₄/BF₃·Et₂O

Yield : ~60–75% (estimated from analogous steps).

- Precise control over tert-butyl positioning.

- Compatible with sensitive functional groups.

Comparative Analysis of Methods

Critical Research Discoveries

- Steric Effects : The tert-butyl group’s bulkiness necessitates optimized reaction conditions to avoid side products (e.g., O-alkylation).

- Solvent Impact : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency in copper-catalyzed methods.

- Reduction Selectivity : NaBH₄/BF₃·Et₂O selectively reduces the oxazinone ring without affecting the tert-butyl group.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Inhibitory Activity Against Human Topoisomerase I (hTopo I)

Benzoxazinones are studied for their role as hTopo I inhibitors, a target for anticancer drug development. Key analogs and their IC₅₀ values are summarized below:

However, esterified derivatives (e.g., ethyl 6-chloro-4-methyl) show lower IC₅₀ values, suggesting that electron-withdrawing groups (e.g., Cl) enhance enzyme binding .

Antimicrobial and Antibacterial Activity

Benzoxazinones exhibit antimicrobial properties, often linked to their hydroxamic acid derivatives. Comparisons include:

- 6-Tert-butyl-2-methyl derivative: Limited direct data, but tert-butyl groups may enhance persistence in biological systems due to reduced metabolic degradation .

- DIMBOA and DIBOA : Demonstrated antibacterial activity against Gram-positive bacteria (MIC: 15–30 μg/mL) due to metal ion chelation and reactive oxygen species generation .

- HBOA-Glc (7-methoxy glycoside): Lower activity (MIC: >50 μg/mL) compared to non-glycosylated forms, highlighting the importance of free hydroxyl groups .

The tert-butyl derivative’s lack of hydroxyl groups may reduce direct antibacterial efficacy but could synergize with other mechanisms, such as topoisomerase inhibition .

Structural and Physicochemical Properties

Substituent effects on molecular properties:

The tert-butyl group significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Bromo or methyl substituents offer balanced properties for drug-likeness .

Biological Activity

6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.3 g/mol

- CAS Number : 478048-77-0

- Boiling Point : Approximately 303.3 °C (predicted)

- Density : 0.997 g/cm³ (predicted)

- pKa : 4.76 (predicted)

Antioxidant Activity

Research has indicated that benzoxazine derivatives exhibit significant antioxidant properties. The presence of the tert-butyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress markers in vitro.

Antimicrobial Properties

6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has demonstrated antimicrobial activity against various pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in several models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of 6-tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through various methods:

- Cyclization Reactions : Utilizing ortho-amino phenols and isocyanates under acidic conditions.

- Asymmetric Synthesis : Employing chiral catalysts to enhance selectivity and yield in producing enantiomerically pure forms.

Study on Antioxidant Activity

A study published in MDPI evaluated the antioxidant capacity of various benzoxazine derivatives, including 6-tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The results indicated a significant correlation between molecular structure and antioxidant activity, with this compound showing a high capacity to scavenge DPPH radicals.

| Compound | IC50 (µg/mL) |

|---|---|

| 6-Tert-butyl-2-methyl-benzoxazine | 45 ± 5 |

| Control (Vitamin C) | 30 ± 3 |

Study on Antimicrobial Activity

In a comparative study of antimicrobial agents published in Beilstein Journal of Organic Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth effectively compared to standard antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Q & A

Q. What are the key synthetic strategies for synthesizing 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves cyclization of substituted o-aminophenol derivatives with ketones or aldehydes. For example, Shridhar et al. (1985) reported a one-pot synthesis of methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetates using condensation reactions . Optimization may include:

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.

- Temperature control : Maintaining 80–100°C prevents side reactions like over-oxidation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Yield improvements (≥70%) are achievable via iterative recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the stability and degradation pathways of 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one under varying pH and temperature conditions?

Stability studies should employ:

- HPLC-MS/MS : To monitor degradation products (e.g., hydrolysis of the benzoxazinone ring to form BOA derivatives) .

- pH-dependent kinetics : At pH < 5, rapid hydrolysis occurs due to protonation of the oxazinone oxygen, while alkaline conditions (pH > 9) favor ring-opening via nucleophilic attack .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for tert-butyl-substituted derivatives) .

Advanced Research Questions

Q. What structural features of 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one contribute to its bioactivity as a mineralocorticoid receptor (MR) antagonist, and how can selectivity over other steroid receptors be enhanced?

Key structural determinants include:

- 1,2-Diaryl framework : The tert-butyl group at position 6 enhances hydrophobic interactions with MR’s ligand-binding domain, as shown in docking studies .

- Trifluoromethylpyrazole moiety : Substitutions at position 6 (e.g., compound 14n in Hasui et al., 2011) improve selectivity by reducing affinity for glucocorticoid and androgen receptors .

- Electrostatic potential mapping : Modifying electron-withdrawing groups at position 2 (methyl in this case) fine-tunes hydrogen-bonding with Arg817 in MR .

Q. How can mass spectrometry (MS) be leveraged to differentiate benzoxazin-3-one subclasses (lactams, hydroxamic acids, methyl derivatives) in complex biological matrices?

Advanced MS workflows include:

- UHPLC-PDA-MSn : Fragmentation patterns differ by subclass:

- Lactams (-H) : Dominant [M+H]+ ions with neutral loss of CO (28 Da).

- Hydroxamic acids (-OH) : Characteristic [M−H2O+H]+ ions due to dehydration.

- Methyl derivatives (-OCH3) : Stable [M+Na]+ adducts in positive ion mode .

- Formic acid adducts : In negative ion mode, [M+FA−H]− ions (46 Da shift) confirm glycosylated derivatives .

Q. What experimental designs address contradictions in allelopathic activity data for benzoxazin-3-ones, particularly in soil-microbe-plant systems?

Contradictions arise from:

- Microbial degradation : Soil microbes convert DIBOA to BOA, altering bioactivity .

- Dose-dependent effects : Low concentrations (1–10 μM) inhibit weed germination, while higher doses (>50 μM) may stimulate growth via hormesis .

Solutions: - Sterile vs. non-sterile soil controls : Isolate microbial contributions .

- Isotopic labeling : Track 13C-labeled benzoxazin-3-ones to quantify degradation rates and metabolite persistence .

Methodological Guidelines

Q. What protocols are recommended for isolating and quantifying 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one from plant tissues?

- Extraction : Use 70% methanol/water (v/v) with 0.1% formic acid to stabilize labile hydroxamic acids .

- Solid-phase extraction (SPE) : C18 cartridges remove chlorophyll and lipids.

- Quantitative NMR (qNMR) : DMSO-d6 as solvent with 1,4-dinitrobenzene as internal standard for absolute quantification .

Q. How can researchers validate the ecological relevance of benzoxazin-3-one-mediated plant defense in field trials?

- Multi-season trials : Assess compound persistence and weed suppression across varying rainfall and temperature regimes .

- Metabolomic profiling : Corlate benzoxazin-3-one levels with pest resistance scores (e.g., aphid counts on maize) .

- Soil metabolomics : LC-MS/MS to monitor allelochemical degradation products and their spatial distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.